Phenylcarbamic acid
Overview
Description
Phenylcarbamic acid, also known as N-phenylcarbamic acid, is an organic compound with the chemical formula C7H7NO2. It is a derivative of carbamic acid where a phenyl group is attached to the nitrogen atom. This compound is of interest due to its various applications in pharmaceuticals, agriculture, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylcarbamic acid can be synthesized through several methods. One common approach involves the reaction of aniline with phosgene, followed by hydrolysis. The reaction proceeds as follows: [ \text{C6H5NH2} + \text{COCl2} \rightarrow \text{C6H5NHCOCl} + \text{HCl} ] [ \text{C6H5NHCOCl} + \text{H2O} \rightarrow \text{C6H5NHCOOH} + \text{HCl} ]
Another method involves the reaction of aniline with carbon dioxide under high pressure and temperature, forming this compound directly.
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of aniline with urea in the presence of a catalyst. This method is preferred due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: Phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylisocyanate.
Reduction: It can be reduced to form aniline.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nitration typically uses a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products:
Oxidation: Phenylisocyanate.
Reduction: Aniline.
Substitution: Nitro-phenylcarbamic acid or halogenated phenylcarbamic acids.
Scientific Research Applications
Phenylcarbamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors.
Medicine: Some derivatives exhibit antibacterial and antifungal properties, making them candidates for drug development.
Industry: It is used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of phenylcarbamic acid and its derivatives often involves interaction with cellular membranes or enzymes. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death.
Comparison with Similar Compounds
Phenylcarbamic acid can be compared with other carbamic acid derivatives, such as:
Methylcarbamic acid: Similar in structure but with a methyl group instead of a phenyl group.
Ethylcarbamic acid: Contains an ethyl group instead of a phenyl group.
Benzylcarbamic acid: Has a benzyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other carbamic acid derivatives. This uniqueness makes it valuable in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
phenylcarbamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)8-6-4-2-1-3-5-6/h1-5,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXJULSLLONQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953378 | |
Record name | Phenylcarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-82-6, 31335-69-0 | |
Record name | Phenylcarbamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylcarbamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formohydroxamic acid, N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031335690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylcarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19U56546G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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